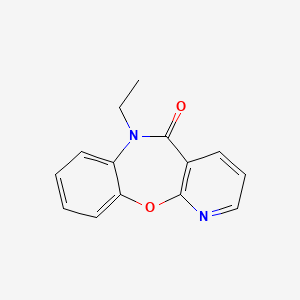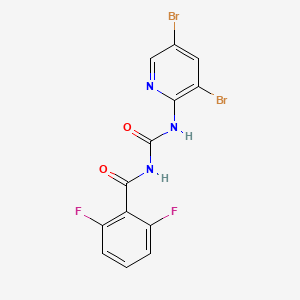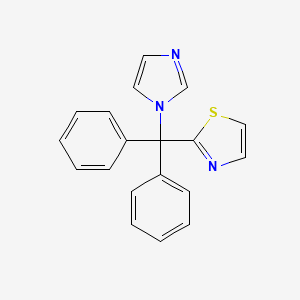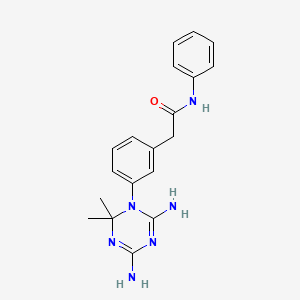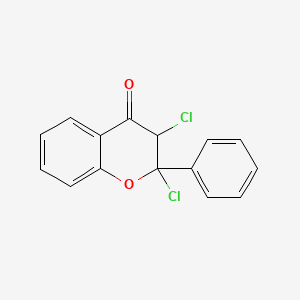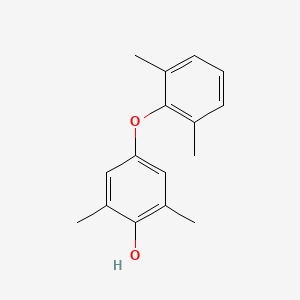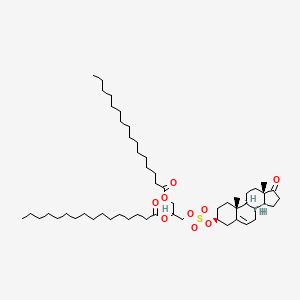
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)-: is a complex organic compound with the chemical formula C₅₄H₉₄O₉S . This compound belongs to a group of stereoisomers and is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonyl and ester groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- involves multiple steps, starting from simpler steroidal precursors. The key steps typically include:
Sulfonylation: The addition of sulfonyl groups using sulfonyl chlorides under basic conditions.
Protection and Deprotection: Use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and sulfonylation reactions, utilizing continuous flow reactors to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Alcohols, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and ester groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Androst-5-en-17-one: A simpler steroidal compound without the additional ester and sulfonyl groups.
Androst-4-en-3,17-dione: Another steroid with a different arrangement of functional groups.
Testosterone: A well-known steroid hormone with distinct biological activities.
Uniqueness
What sets Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
30961-63-8 |
|---|---|
Molecular Formula |
C54H94O9S |
Molecular Weight |
919.4 g/mol |
IUPAC Name |
[3-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxysulfonyloxy]-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C54H94O9S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-51(56)60-42-46(62-52(57)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)43-61-64(58,59)63-45-37-39-53(3)44(41-45)33-34-47-48-35-36-50(55)54(48,4)40-38-49(47)53/h33,45-49H,5-32,34-43H2,1-4H3/t45-,46?,47-,48-,49-,53-,54-/m0/s1 |
InChI Key |
BNXZFRVTMCYITG-PZNRALTCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


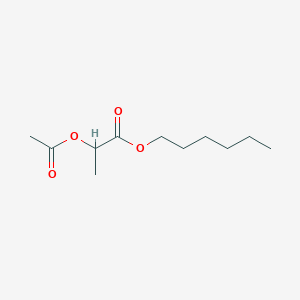

![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
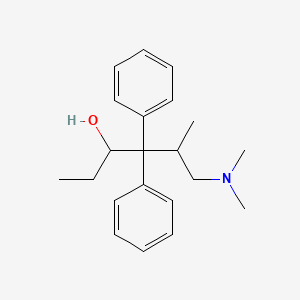
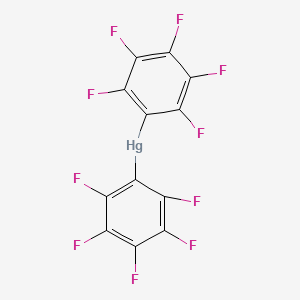

![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
